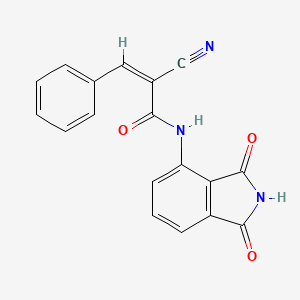
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism that targets the tricarboxylic acid (TCA) cycle enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), leading to disruption of energy metabolism in cancer cells.
Mecanismo De Acción
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide targets the TCA cycle enzymes, PDH and KGDH, leading to disruption of energy metabolism in cancer cells. By inhibiting these enzymes, (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide induces a metabolic shift in cancer cells from oxidative phosphorylation to glycolysis, leading to increased production of reactive oxygen species (ROS) and ATP depletion, ultimately leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has been shown to induce apoptosis in cancer cells through its effects on energy metabolism. It has also been shown to inhibit the growth and proliferation of cancer cells and to enhance the efficacy of other anticancer agents. In preclinical studies, (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has been shown to exhibit low toxicity and to have a favorable pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide is its specificity for cancer cells, which minimizes off-target effects. Another advantage is its ability to enhance the efficacy of other anticancer agents, which could lead to the development of combination therapies. However, one limitation of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide is its low solubility, which could affect its bioavailability and efficacy in vivo. Another limitation is its high cost, which could limit its accessibility for research purposes.
Direcciones Futuras
There are several future directions for the research and development of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide. One direction is the development of more efficient and cost-effective synthesis methods to improve the yield and purity of the compound. Another direction is the optimization of the dosing and administration of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide to enhance its efficacy and minimize its toxicity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide in combination with other anticancer agents and to identify potential biomarkers of response to the compound.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide involves the reaction of 4-oxo-1,3-dioxoisoindoline-2-carboxylic acid with 2-phenylacetonitrile in the presence of triethylamine and acetic anhydride to obtain the intermediate (E)-ethyl 3-phenylacrylate. The intermediate is then reacted with hydrazine hydrate to obtain the final product, (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has been extensively studied in preclinical and clinical studies as a potential anticancer agent. It has been shown to exhibit potent antitumor activity against a wide range of cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin, in preclinical studies.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c19-10-12(9-11-5-2-1-3-6-11)16(22)20-14-8-4-7-13-15(14)18(24)21-17(13)23/h1-9H,(H,20,22)(H,21,23,24)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALAYSSBWAFMLK-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

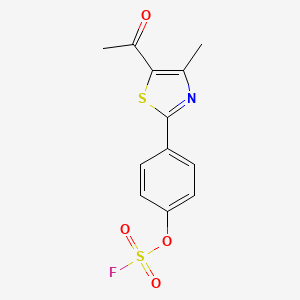
![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)
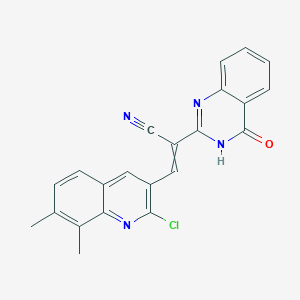
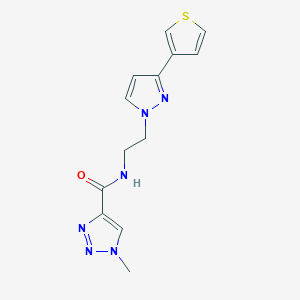
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
![3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2844950.png)
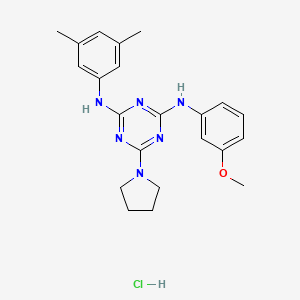
![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)
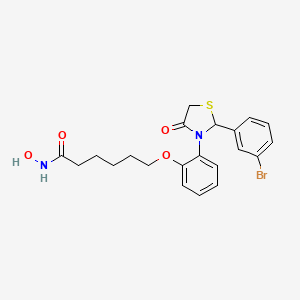
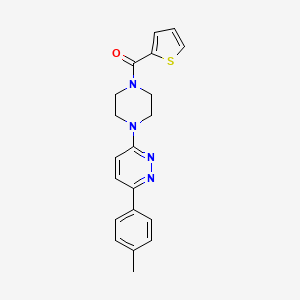
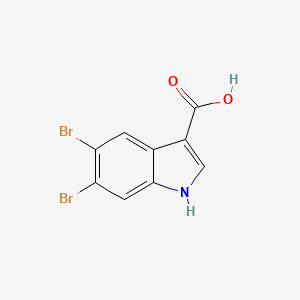
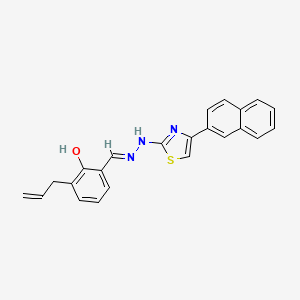
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)
![ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2844964.png)